molecular formula C12H12N2 B2629502 3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 115846-64-5

3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B2629502
CAS No.: 115846-64-5
M. Wt: 184.242
InChI Key: VACIVTQGDQPIGP-UHFFFAOYSA-N
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Description

3-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CAS 115846-64-5) is a valuable chemical scaffold in medicinal chemistry and neuroscience research. This compound features a fused bicyclic structure with the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol . Researchers are particularly interested in this core structure due to its relevance in developing ligands for the NMDA receptor, a key target in the study of neurological conditions . Recent scientific investigations into related 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives have demonstrated promising anticonvulsant activity by acting as NMDA receptor antagonists, highlighting the potential of this chemical class for central nervous system drug discovery . As a building block, it enables the exploration of structure-activity relationships and the synthesis of more complex molecules for pharmacological screening. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols, as compounds in this class may be harmful by inhalation, in contact with skin, or if swallowed .

Properties

IUPAC Name

3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-5-10(6-3-1)11-9-13-12-7-4-8-14(11)12/h1-3,5-6,9H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACIVTQGDQPIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H12N2C_{12}H_{12}N_{2}, indicating the presence of a phenyl group attached to a pyrrolo[1,2-a]imidazole framework. This structure contributes to its unique chemical reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) values for various derivatives range from 2 to 8 μg/mL , depending on the substituents on the phenyl ring.

Antimicrobial Activity

A study highlighted that several synthesized derivatives demonstrated broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Notably, compounds with chlorine substitutions exhibited enhanced activity:

Compound NameMIC (μg/mL)Activity
3-(3,4-Dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride4Broad-spectrum against multiple bacteria
3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole4Effective against Klebsiella pneumoniae
3-(4-Methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole8Moderate activity

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Anti-inflammatory Applications : Derivatives of this compound have been investigated for their ability to regulate cell-mediated immunity and alleviate symptoms of rheumatoid arthritis. These compounds have shown promise in reducing inflammation markers in preclinical models.
  • Cytotoxicity Assessments : While exhibiting antimicrobial properties, some derivatives also displayed cytotoxic effects against mammalian cells (e.g., HEK-293). For instance, compound 6c was noted for its high hemolytic activity but maintained low in vivo toxicity in mice (LD50 > 2000 mg/kg) .

Potential Therapeutic Applications

The unique structural features of this compound position it as a candidate for further research in various therapeutic areas:

  • Antibacterial Agents : Given its effectiveness against resistant strains of bacteria.
  • Anti-inflammatory Drugs : For conditions such as rheumatoid arthritis where immune modulation is beneficial.

Scientific Research Applications

Structural Characteristics

The compound is characterized by a fused pyrrole and imidazole ring system, with a molecular formula of C12H12N2. Its structure allows for various modifications that can influence its biological activity, making it a subject of interest in drug design and development.

Antibacterial and Antifungal Activities

Research indicates that derivatives of 3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exhibit notable antibacterial and antifungal properties. Minimum inhibitory concentration (MIC) values have been reported between 2 to 8 μg/mL against various bacterial and fungal strains, depending on the substituents present on the phenyl ring. This suggests potential applications in treating infections caused by resistant microbial strains.

Regulation of Cell-Mediated Immunity

The compound has been explored for its ability to regulate cell-mediated immunity. Studies suggest that it may have therapeutic applications in inflammatory conditions such as rheumatoid arthritis. For instance, certain derivatives have demonstrated significant anti-arthritic activity in animal models by inhibiting adjuvant-induced polyarthritis .

Synthetic Methods

Several synthetic routes have been developed for producing this compound. These methods allow for the introduction of various substituents on the phenyl group or modifications to the nitrogen functionalities, which can enhance the compound's biological activities. A common synthetic pathway involves the reaction of 2-amino-4,5-dihydro-3H-pyrrole with 2-halo-1,2-di(substituted phenyl)ethanone.

Anti-Arthritic Activity

In a study examining the anti-inflammatory effects of various derivatives, compounds such as 2,3-di(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole showed promising results in reducing paw edema in rat models of arthritis. The compounds were administered at doses ranging from 12.5 to 100 mg/kg orally over a period of seventeen days .

Compound NameDose (mg/kg/day)Paw Volume Reduction (Day 16)
2,3-Di(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole50-19%
2,3-Di(4-methylthiophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole50-30%
Prednisolone20-58%

This table illustrates the comparative effectiveness of selected compounds in alleviating symptoms associated with induced arthritis.

Interaction Studies

Interaction studies have highlighted the binding affinities of this compound with various biological targets. These studies are crucial for understanding how modifications to the compound's structure can enhance its therapeutic efficacy and reduce potential side effects.

Comparison with Similar Compounds

Table 1: Comparison of Antimicrobial Activity Among Heterocyclic Derivatives

Compound Class Substituents MIC (μg/mL) Against S. aureus Key Findings Reference
3-Phenyl-pyrroloimidazole 3-(3,4-Dichlorophenyl), quaternary salt 1.25–2.5 Broad-spectrum activity; high hemolytic activity but low in vivo toxicity
Imidazo[1,2-a]azepines 3-Biphenyl-4-yl, bromide substituent 2.5–5.0 Moderate activity; reduced efficacy compared to pyrroloimidazoles
Imidazo[2,1-b]-1,3,4-thiadiazoles N/A 10–20 Narrower spectrum; limited antifungal applications

Key Observations :

  • Quaternary Salts : The presence of a phenyl or dichlorophenyl group at the 3-position enhances antimicrobial potency in pyrroloimidazoles, whereas similar substituents in imidazo[1,2-a]azepines reduce activity .

Catalytic Performance vs. Other Organocatalysts

Table 2: Catalytic Efficiency in Asymmetric Reactions

Catalyst Class Reaction Type Enantiomeric Excess (ee) Turnover Frequency (TOF) Reference
Chiral Pyrroloimidazole Steglich rearrangement 95–98% 500 h⁻¹
Proline-Based Catalysts Aldol reaction 80–90% 300 h⁻¹ N/A
Cinchona Alkaloids Phosphoramidation 85–92% 400 h⁻¹ N/A

Key Observations :

  • Pyrroloimidazole-based catalysts, such as (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate, achieve higher enantioselectivity (>95% ee) in C-acylation reactions compared to traditional organocatalysts .
  • Their rigid bicyclic structure enhances substrate binding, improving turnover rates in dynamic stereoselective processes .

Physicochemical and Pharmacokinetic Properties

Table 3: Molecular and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) Selectivity (α1A/α1B) Reference
3-Phenyl-pyrroloimidazole 218.68 2.8 0.15 >100
Imidazo[1,2-a]pyridine 184.24 3.1 0.08 N/A
Pyrrolo[2,1-c][1,2,4]triazole 273.33 1.9 0.30 N/A

Key Observations :

  • Pyrroloimidazoles demonstrate favorable CNS drug-like properties, including moderate logP values and membrane permeability, critical for blood-brain barrier penetration in receptor modulation .
  • Selectivity for α1A adrenoceptors (>100-fold over α1B) surpasses that of many imidazole-based analogs .

Q & A

Q. What are the common synthetic routes for 3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole?

The compound can be synthesized via cyclization reactions starting from γ-lactams or iminopyrrolidines. For example:

  • O-Methylation and amidination : γ-Lactams are O-methylated using Meerwein's reagent, followed by amidination with aminoethyl diethyl acetal and cyclization under acidic conditions .
  • Cyclocondensation : 2-Methoxypyrroline reacts with aminoacetonitrile hydrochloride in isopropanol under reflux to form the pyrroloimidazole core .
  • Microwave-assisted synthesis : Enhances yield (e.g., 82% for halo-substituted derivatives) by optimizing reaction time and temperature .

Q. How do structural features of this compound influence its catalytic properties?

The bicyclic framework provides rigidity and chirality, enabling asymmetric catalysis. The phenyl group at position 3 enhances steric and electronic interactions, critical for enantioselective transformations like the Steglich rearrangement or dynamic kinetic resolution . The pyrrolidine ring adopts an envelope conformation, reducing torsional strain and stabilizing reactive intermediates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Keep in dry, ventilated containers away from heat/light. Use corrosion-resistant materials to prevent degradation .
  • Handling : Employ explosion-proof equipment and avoid inhalation of dust. Immediate skin/eye rinsing with water is required upon exposure .
  • Disposal : Follow institutional guidelines for organic waste, particularly due to potential aquatic toxicity .

Advanced Research Questions

Q. What mechanistic insights explain its role in NLRP3 inflammasome inhibition?

The sulfonamide derivative (6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonamide) disrupts NLRP3 activation by blocking ASC speck formation and caspase-1 recruitment. Molecular docking studies suggest interactions with the NACHT domain, inhibiting ATPase activity and downstream pro-inflammatory cytokine release .

Q. How can reaction conditions be optimized for high-yield cyclization during synthesis?

  • Acid choice : Use formic acid for milder cyclization of aminopyrrolidines, achieving quantitative yields in dimethylated analogs .
  • Microwave irradiation : Reduces reaction time from hours to minutes while improving purity .
  • Solvent selection : Polar aprotic solvents (e.g., MeCN) enhance electrophilic substitution in aryl-functionalized derivatives .

Q. What design principles enable its application in ionic liquids for protein purification?

Pyrroloimidazolium-based ionic liquids exhibit high affinity for histidine-tagged proteins via coordination with imidazolium cations. Modifying the N-alkyl chain length (e.g., hexyl vs. butyl) tunes hydrophobicity, enabling selective liquid-liquid extraction of His-tagged proteins from cell lysates .

Methodological Considerations

  • Contradictions in Data : While highlights broad antimicrobial activity of a dichlorophenyl derivative, notes high cytotoxicity (HEK-293 cells) and hemolytic activity, necessitating structural optimization for therapeutic use .
  • Software Tools : SHELXL (for crystallographic refinement) and Gaussian (for DFT calculations) are recommended to analyze electronic properties and reaction pathways .

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